N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.
Substitution reactions: Introducing the fluorophenyl and morpholino groups through nucleophilic substitution reactions.
Acetylation: The final step involves acetylation to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the morpholino group.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This could involve binding to the active site of an enzyme or acting as an agonist/antagonist at a receptor.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- N-(3-bromophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- N-(3-methylphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
Uniqueness
The presence of the fluorine atom in N-(3-fluorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide can significantly influence its chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its analogs with different substituents.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c22-17-7-4-8-18(13-17)23-20(27)15-26-14-19(16-5-2-1-3-6-16)21(24-26)25-9-11-28-12-10-25/h1-8,13-14H,9-12,15H2,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPFCVVSUHGVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(C=C2C3=CC=CC=C3)CC(=O)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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